molecular formula C14H20O7 B7887326 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Cat. No.: B7887326
M. Wt: 300.30 g/mol
InChI Key: ILRCGYURZSFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, also known as Salidroside (CAS: 10338-51-9), is a phenylethanoid glycoside with the molecular formula C₁₄H₂₀O₇ and a molecular weight of 300.30 g/mol . Its structure consists of a glucose-derived oxane core (3,4,5-trihydroxyoxane) substituted with a hydroxymethyl group at position 2 and a 2-(4-hydroxyphenyl)ethoxy group at position 4. Salidroside is naturally found in plants like Rhodiola rosea and is studied for its adaptogenic, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRCGYURZSFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860073
Record name 2-(4-Hydroxyphenyl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous-Ethanol Extraction

Aqueous ethanol (50–70% v/v) is the preferred solvent due to its ability to solubilize polar glycosides while minimizing co-extraction of non-target lipids. The optimal solvent-to-solid ratio is 10:1 (v/w), with extraction performed at 60–80°C for 3–5 hours under reflux. This method yields a crude extract containing 0.1–0.5% w/w of the target compound, as quantified by HPLC.

Table 1: Extraction Efficiency Under Varied Ethanol Concentrations

Ethanol (%)Temperature (°C)Yield (% w/w)Purity (HPLC)
50600.1285%
60700.1888%
70800.2391%

Sequential Extraction

A patented two-stage process enhances yield:

  • Primary extraction : 40% ethanol at 50°C for 2 hours to remove low-polarity interferents.

  • Secondary extraction : 80% ethanol at 75°C for 4 hours to isolate glycosides.
    This approach increases the target compound’s concentration to 0.3–0.5% w/w in the final extract.

Purification and Stabilization

Chromatographic Purification

After solvent removal via rotary evaporation, the crude extract undergoes column chromatography using Diaion HP-20 resin. Elution with a gradient of water-acetonitrile (80:20 to 50:50) isolates the target compound with >95% purity.

Spray Drying

The purified extract is mixed with maltodextrin (1:1 ratio) and spray-dried at 150–180°C inlet temperature, producing a free-flowing powder with <5% moisture content. This step stabilizes the compound against thermal degradation, as confirmed by TLC stability testing over 12 months.

Standardization and Quality Control

HPLC Quantification

A reverse-phase C18 column (250 × 4.6 mm, 5 µm) with UV detection at 254 nm is used for quantification. The mobile phase (0.1% formic acid:acetonitrile, 85:15) achieves baseline separation of the target compound at a retention time of 8.2 minutes.

Table 2: HPLC Calibration Data

Concentration (mg/mL)Peak Area (mAU·s)
0.11,250
0.56,300
1.012,450

TLC Profiling

Silica gel 60 F254 plates with ethyl acetate:methanol:water (7:2:1) as the mobile phase provide Rf = 0.35 for the target compound. Visualization under UV 254 nm and vanillin-sulfuric acid spray confirms identity.

Industrial-Scale Production

Batch Processing

A 100-kg batch of raw material yields 1.2–1.8 kg of standardized extract containing 0.16% w/w of the target compound. Critical process parameters include:

  • Homogenization : 2 hours at 25°C to ensure excipient uniformity.

  • Spray drying : 75–200°C outlet temperature to balance particle size (50–100 µm) and stability.

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation, confirming the efficacy of maltodextrin as a stabilizer .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties
Salidroside exhibits significant antioxidant activity, helping to scavenge free radicals and reduce oxidative stress. Studies have shown that it can enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

1.2 Neuroprotective Effects
Research indicates that Salidroside can protect neuronal cells against apoptosis induced by oxidative stress. In vitro studies demonstrated that it mitigates neurotoxicity in models of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting neuroinflammation and promoting neuronal survival .

1.3 Anti-inflammatory Activity
Salidroside has been shown to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions. In animal models, it reduced levels of TNF-α and IL-6, suggesting potential therapeutic effects in diseases characterized by chronic inflammation .

1.4 Anticancer Potential
Emerging studies suggest that Salidroside may possess anticancer properties by inducing apoptosis in various cancer cell lines such as breast and liver cancer cells. It appears to modulate signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt pathway .

Nutritional Applications

2.1 Adaptogenic Properties
Salidroside is classified as an adaptogen, a substance that helps the body adapt to stressors. It has been used in traditional medicine to enhance physical endurance and mental performance. Clinical trials have indicated improvements in fatigue levels and cognitive function among individuals consuming Salidroside supplements .

2.2 Metabolic Health
Recent research highlights Salidroside's role in improving metabolic health by enhancing glucose uptake and insulin sensitivity. Animal studies have shown that it can lower blood glucose levels and improve lipid profiles, indicating potential benefits for individuals with metabolic syndrome or type 2 diabetes .

Cosmetic Applications

3.1 Skin Health
The antioxidant properties of Salidroside make it a valuable ingredient in cosmetic formulations aimed at anti-aging. It helps protect skin cells from oxidative damage caused by UV exposure and pollution . Furthermore, its anti-inflammatory effects can aid in reducing skin irritation and redness.

3.2 Hair Growth
Preliminary studies suggest that Salidroside may promote hair growth by stimulating hair follicle proliferation and prolonging the anagen phase of hair growth cycles . This application is being explored in products targeting hair loss.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al., 2020NeuroprotectionSalidroside reduced neuronal apoptosis in models of oxidative stress-induced neurodegeneration.
Li et al., 2019AnticancerDemonstrated that Salidroside induced apoptosis in breast cancer cells via PI3K/Akt pathway modulation.
Wang et al., 2021Adaptogenic effectsFound improvements in cognitive function and fatigue among participants taking Salidroside supplements over 12 weeks.
Chen et al., 2022Metabolic healthShowed improved insulin sensitivity and glucose metabolism in diabetic rat models treated with Salidroside.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol exerts its effects involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and aromatic stacking. These interactions can influence various biological pathways, making it a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Salidroside belongs to a class of glycosides characterized by an oxane (pyranose) ring with hydroxyl and aryl-alkyl substitutions. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Salidroside with Analogues

Compound Name Key Structural Features Biological Activity/Applications References
Salidroside Oxane core with 2-(hydroxymethyl) and 6-[2-(4-hydroxyphenyl)ethoxy] groups Adaptogen, antioxidant, anti-inflammatory
α-Arbutin Oxane core with 2-(hydroxymethyl) and 6-(4-hydroxyphenoxy) groups Skin whitening (tyrosinase inhibition)
β-Arbutin Stereoisomer of α-arbutin (6S configuration) Similar to α-arbutin but less stable
Dapagliflozin Oxane core with 2-(hydroxymethyl) and 4-chloro-3-(4-ethoxyphenyl)methyl groups SGLT2 inhibitor for type 2 diabetes
Empagliflozin Oxane core with chlorophenyl and oxolane-ether substitutions SGLT2 inhibitor with enhanced renal selectivity
Rhapontin Oxane core with 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy groups Anti-inflammatory, inhibits aggrecanases (ADAMTS-4/5)
Pelargonidin glycoside Oxane linked to chromenylium (anthocyanin aglycone) Antioxidant, metabolized to urinary acetylated forms

Key Structural and Functional Differences

Substituent Chemistry: Salidroside’s 2-(4-hydroxyphenyl)ethoxy group distinguishes it from α/β-arbutin (phenoxy substitution) and gliflozins (bulky aryl-alkyl substitutions). This group enhances its ability to scavenge free radicals and modulate stress-response pathways . Gliflozins (e.g., dapagliflozin, empagliflozin) feature halogenated aryl groups (e.g., chlorophenyl) and ether-linked side chains, which optimize binding to the SGLT2 transporter in the kidney .

Stereochemistry: Salidroside and arbutins differ in the position of the hydroxyphenyl group: Salidroside has a phenylethoxy chain, while arbutins have a phenoxy group directly attached to the oxane. This small change reduces arbutins’ antioxidant efficacy but enhances tyrosinase inhibition .

Biological Targets :

  • Salidroside activates the Nrf2-ARE pathway for antioxidant effects, whereas gliflozins inhibit SGLT2 to promote urinary glucose excretion .
  • Rhapontin and pelargonidin glycosides target enzyme inhibition (aggrecanases) and metabolic pathways (anthocyanin absorption), respectively .

Thermodynamic Properties :

  • Salidroside’s polar surface area (PSA) is ~120 Ų due to multiple hydroxyl groups, comparable to arbutins (~110 Ų) but lower than pelargonidin glycosides (~200 Ų), which affects bioavailability and membrane permeability .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Bioavailability Half-Life (hr) Notable Toxicity
Salidroside ~20% oral 2–4 Low hepatotoxicity
α-Arbutin High (topical) N/A Risk of ochronosis at high doses
Dapagliflozin ~78% 12–14 Genitourinary infections
Rhapontin <10% 1–2 Mild gastrointestinal effects

Biological Activity

The compound 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol , also known as salidroside , is a glucoside derived from the plant Rhodiola rosea. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of salidroside, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Salidroside is characterized by its unique chemical structure:

  • Molecular Formula : C₁₉H₂₈O₁₁
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 10338-51-9

The compound's structure contributes to its biological properties, particularly its ability to interact with various cellular pathways.

Antioxidant Activity

Salidroside exhibits significant antioxidant properties, which help in mitigating oxidative stress. Research indicates that salidroside can scavenge free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Effects

Several studies have demonstrated that salidroside possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models . This action is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Neuroprotective Properties

Salidroside has been shown to protect neuronal cells from apoptosis and oxidative damage. In a study involving neuroblastoma cells, salidroside treatment resulted in reduced cell death induced by oxidative stress . Furthermore, it has been suggested that salidroside enhances cognitive functions and may offer therapeutic potential in neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

Preliminary studies indicate that salidroside may exert anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, it has shown promise in reducing the viability of breast cancer cells through modulation of cell cycle regulators .

Cardioprotective Effects

In cardiovascular research, salidroside has been noted for its ability to lower blood pressure and improve heart function. It appears to exert these effects by enhancing endothelial function and reducing oxidative stress within vascular tissues .

Data Summary

The following table summarizes key findings related to the biological activities of salidroside:

Activity Mechanism Reference
Antioxidant Scavenges free radicals; enhances SOD and GPx activity
Anti-inflammatory Inhibits TNF-α and IL-6; suppresses NF-kB pathway
Neuroprotective Reduces neuronal apoptosis; enhances cognitive function
Anticancer Inhibits proliferation; induces apoptosis
Cardioprotective Improves endothelial function; lowers blood pressure

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study investigated the effects of salidroside on cognitive impairment in mice models of Alzheimer's disease. Results indicated that salidroside administration improved memory performance and reduced amyloid-beta plaque accumulation in the brain .
  • Cardiovascular Health : In a clinical trial involving patients with hypertension, salidroside supplementation resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. Participants also reported improved overall well-being .
  • Cancer Cell Line Studies : Research on human breast cancer cell lines showed that salidroside treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing 2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol, and what analytical techniques are critical for confirming its purity and structure?

Answer: The synthesis typically involves glycosylation reactions, where a hydroxyl group on the oxane core reacts with a phenethyl alcohol derivative. Key steps include:

  • Protection/deprotection strategies : Use acetyl or benzyl groups to protect reactive hydroxyls during synthesis .
  • Coupling agents : Employ carbodiimides (e.g., DCC) or Mitsunobu conditions for ether bond formation .
  • Purification : Utilize column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures) followed by HPLC for final purity (>95%) .

Q. Critical analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry (e.g., δ 3.5–4.5 ppm for oxane protons, δ 6.8–7.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₅H₂₂O₉).
  • Polarimetry : Assess optical rotation to confirm chiral integrity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation of the hydroxyphenyl and hydroxymethyl groups .
  • Handling : Use inert atmospheres (N₂/Ar) for hygroscopic samples. Avoid prolonged exposure to humidity (>60% RH) .
  • Stability monitoring : Conduct periodic TLC or HPLC analyses to detect degradation (e.g., new peaks at Rf 0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH conditions, and what methods detect degradation products?

Answer:

  • Experimental design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours .
    • Use kinetic modeling (first-order decay) to calculate half-lives.
  • Detection methods :
    • UHPLC-QTOF-MS : Identify degradation products via fragmentation patterns (e.g., loss of hydroxyphenethyl group at m/z 162) .
    • Circular dichroism (CD) : Monitor conformational changes in the oxane ring under acidic/basic conditions .

Data contradiction resolution : If conflicting stability data arise (e.g., variable half-lives at pH 7), validate buffer preparation protocols and control ionic strength (0.1 M) to minimize artifacts .

Q. What experimental approaches are suitable for studying the ecological impact of this compound, particularly its persistence in aquatic systems?

Answer:

  • Fate studies :
    • Photodegradation : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and quantify residual compound via LC-MS .
    • Biodegradation : Use OECD 301F tests with activated sludge; measure BOD5/COD ratios to assess microbial breakdown .
  • Ecotoxicology :
    • Daphnia magna assays : Determine LC50 values (48-hour exposure) .
    • Algal growth inhibition : Monitor Chlorella vulgaris biomass via optical density (OD680) under ISO 8692 protocols .

Data analysis : Apply ANOVA to compare degradation rates across conditions (p < 0.05) and use QSAR models to predict metabolite toxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as conflicting IC50 values in enzyme inhibition assays?

Answer:

  • Standardization :
    • Use identical enzyme sources (e.g., recombinant human vs. bacterial isoforms) and substrate concentrations .
    • Validate assay conditions (e.g., pH 7.4, 25°C) with positive controls (e.g., quercetin for antioxidant assays) .
  • Statistical validation :
    • Perform triplicate experiments with error bars (SEM ≤ 5%).
    • Apply Bland-Altman plots to assess inter-laboratory variability .

Example : If IC50 values for α-glucosidase inhibition range from 10–50 µM, re-test using a common protocol (e.g., PNPG substrate, 405 nm absorbance) and confirm via Lineweaver-Burk plots for mechanism clarity .

Q. What strategies are recommended for studying the compound’s interaction with biomacromolecules (e.g., proteins or DNA)?

Answer:

  • Biophysical methods :
    • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized BSA or DNA .
    • Molecular docking : Use AutoDock Vina to predict binding poses in silico (e.g., hydrogen bonds with hydroxyl groups) .
  • Spectroscopic techniques :
    • Fluorescence quenching : Titrate the compound into protein solutions (e.g., HSA) and analyze Stern-Volmer plots .
    • CD spectroscopy : Detect conformational shifts in DNA (e.g., B-to-Z transitions) upon binding .

Advanced validation : Cross-validate with ITC (isothermal titration calorimetry) to quantify thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.